

# (4-Bromothiazol-5-yl)methanol: A Versatile Building Block in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (4-Bromothiazol-5-yl)methanol

Cat. No.: B151687

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(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction:

**(4-Bromothiazol-5-yl)methanol** is a key heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom and a versatile hydroxymethyl group on a thiazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthetic applications, and biological relevance of **(4-Bromothiazol-5-yl)methanol**, serving as a technical resource for professionals in research and development.

## Core Properties of (4-Bromothiazol-5-yl)methanol

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of **(4-Bromothiazol-5-yl)methanol** are summarized in the table below.

Property	Value	Reference
CAS Number	262444-15-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BrNOS	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	194.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(4-bromo-1,3-thiazol-5-yl)methanol	<a href="#">[3]</a>
Synonyms	(4-Bromo-1,3-thiazol-5-yl)methanol	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	White to Yellow Solid or liquid	<a href="#">[2]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[2]</a>

## Synthetic Utility and Key Reactions

The synthetic versatility of **(4-Bromothiazol-5-yl)methanol** stems from the presence of two key functional groups: the bromo substituent at the C4 position and the hydroxymethyl group at the C5 position of the thiazole ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity of the resulting compounds.

## Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of **(4-Bromothiazol-5-yl)methanol**, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position. These moieties are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of (4-(4-methoxyphenyl)thiazol-5-yl)methanol via Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving a bromothiazole derivative.

Materials:

- **(4-Bromothiazol-5-yl)methanol**

- 4-Methoxyphenylboronic acid

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )

- Triphenylphosphine ( $\text{PPh}_3$ )

- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )

- 1,4-Dioxane

- Water

- Ethyl acetate

- Brine

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask, combine **(4-Bromothiazol-5-yl)methanol** (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

- Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
- Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, (4-(4-methoxyphenyl)thiazol-5-yl)methanol.

#### Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated or are themselves important pharmacophores.

#### Experimental Protocol: Synthesis of (4-(phenylethynyl)thiazol-5-yl)methanol via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a bromothiazole derivative.

#### Materials:

- **(4-Bromothiazol-5-yl)methanol**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $PdCl_2(PPh_3)_2$ )
- Copper(I) iodide ( $CuI$ )
- Triethylamine ( $Et_3N$ )

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry Schlenk flask, add **(4-Bromothiazol-5-yl)methanol** (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
- Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
- Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
- Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction progress by TLC.
- Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-(phenylethynyl)thiazol-5-yl)methanol.

## Application in Drug Discovery: A Focus on Kinase Inhibitors

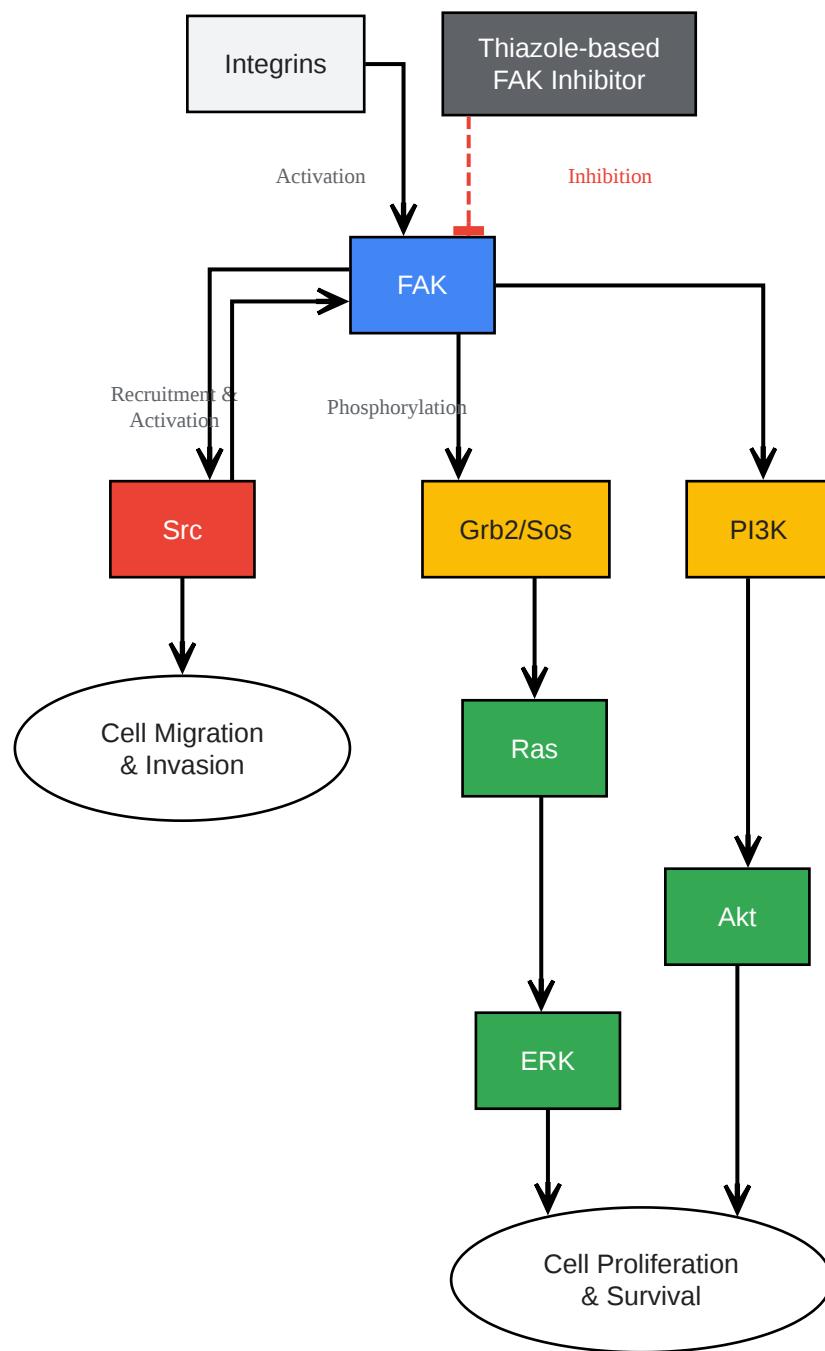
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of **(4-Bromothiazol-5-yl)methanol** are of particular interest as intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.

Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.<sup>[4][5]</sup> Its overexpression is linked to the progression of various cancers. Similarly, Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a tyrosine kinase receptor that is a key mediator of lymphangiogenesis, a process co-opted by tumors for metastasis.<sup>[1][2]</sup> Thiazole-containing molecules have shown promise as inhibitors of both FAK and VEGFR3. The synthesis of such inhibitors often involves the functionalization of a thiazole core, for which **(4-Bromothiazol-5-yl)methanol** is an ideal starting material.

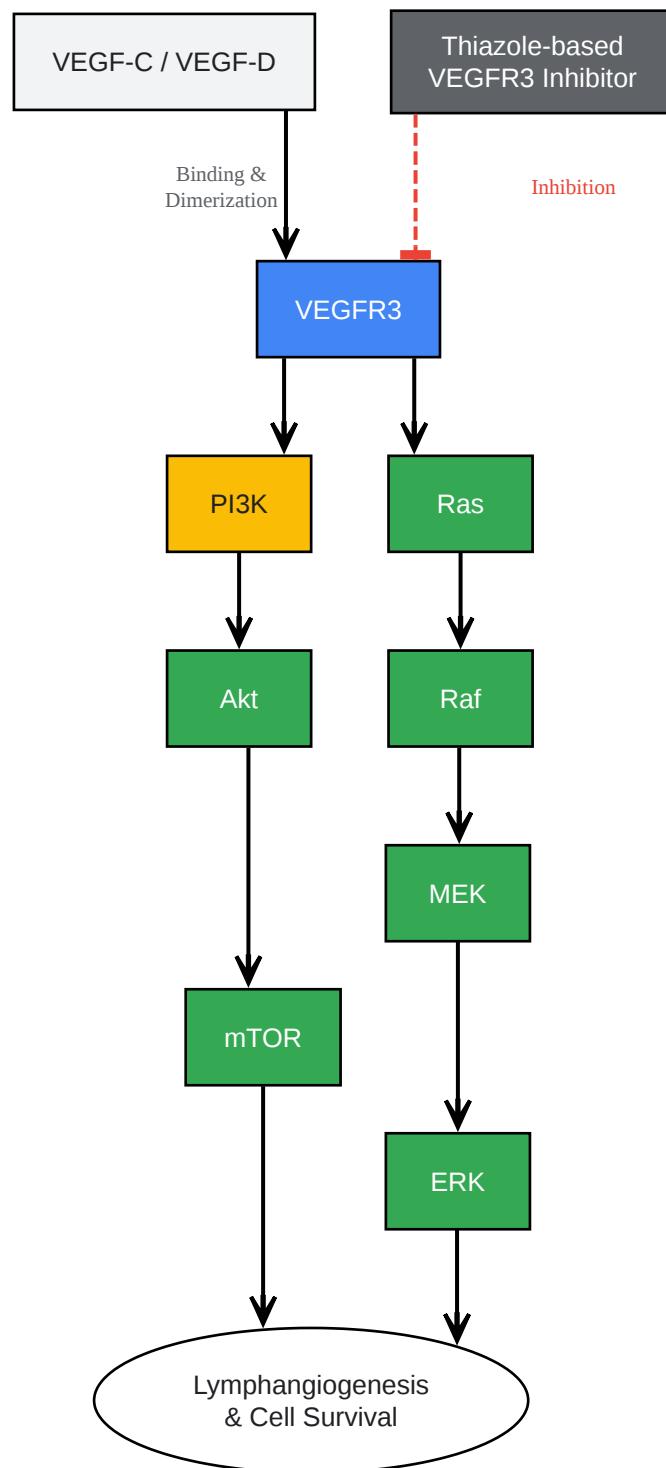
## Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general signaling pathways of FAK and VEGFR3, highlighting the points of potential therapeutic intervention by inhibitors derived from **(4-Bromothiazol-5-yl)methanol**.



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Caption: Simplified FAK signaling pathway and the inhibitory action of thiazole-based compounds.



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Caption: Overview of the VEGFR3 signaling cascade and its inhibition by thiazole derivatives.

## Experimental and Synthetic Workflow

The general workflow for utilizing **(4-Bromothiazol-5-yl)methanol** as a building block in a drug discovery program is outlined below. This process typically involves a multi-step synthesis followed by biological evaluation.



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Caption: General workflow for the synthesis and evaluation of bioactive molecules from the building block.

## Conclusion

**(4-Bromothiazol-5-yl)methanol** is a high-value building block for organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly suitable for the synthesis of libraries of compounds for drug discovery and materials science applications. The successful application of this building block in the synthesis of potent kinase inhibitors underscores its importance to the scientific community. This guide provides a foundational understanding and practical protocols to facilitate the use of **(4-Bromothiazol-5-yl)methanol** in innovative research and development endeavors.

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